N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dimethoxybenzyl group, which is known for its solubilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the protection of the thiol group using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor . The reaction conditions often involve elevated temperatures (around 60°C) and the presence of protons, such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of palladium-catalyzed C-C bond formation reactions is also common in the synthesis of such complex molecules .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the dimethoxybenzyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of carbonyl compounds .
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets through its benzothiophene core and dimethoxybenzyl group. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-hexadecanamide: Shares the dimethoxybenzyl group but has a different core structure.
N-(3,4-dimethoxybenzyl)-acetamide: Similar in structure but with a simpler acetamide core.
Uniqueness
N-(3,4-dimethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a dimethoxybenzyl group, which imparts specific solubility and stability properties . This makes it particularly useful in the synthesis of SAMs and other advanced materials.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-14-8-7-12(9-15(14)22-2)11-19-18(20)17-10-13-5-3-4-6-16(13)23-17/h7-10H,3-6,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIBFUYWCFYWKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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